[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate
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Overview
Description
[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate is a complex organosilicon compound. It features a phenyl group substituted with a tris(trimethylsilyloxy)silylethyl moiety and a methyl 2-methylprop-2-enoate ester group. This compound is notable for its unique structural properties, which combine the stability and reactivity of organosilicon compounds with the versatility of ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate typically involves multiple steps:
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Formation of the Tris(trimethylsilyloxy)silylethyl Group: : This step involves the reaction of a suitable silane precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
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Attachment to the Phenyl Ring: : The tris(trimethylsilyloxy)silylethyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction. This step requires a Lewis acid catalyst like aluminum chloride.
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Esterification: : The final step involves the esterification of the phenyl group with 2-methylprop-2-enoic acid. This can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like distillation and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ester group, forming carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can target the ester group, converting it into an alcohol or aldehyde under suitable conditions.
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Substitution: : The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules, potentially improving their stability and bioavailability. Its ester group allows for easy conjugation with various biomolecules, making it useful in drug delivery systems and diagnostic applications.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its organosilicon structure imparts desirable properties such as thermal stability, hydrophobicity, and resistance to degradation.
Mechanism of Action
The mechanism by which [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate exerts its effects is largely dependent on its chemical structure. The tris(trimethylsilyloxy)silylethyl group provides steric hindrance and electronic effects that can influence the reactivity of the phenyl ring and the ester group. This can affect the compound’s interactions with other molecules, including enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into organic molecules.
Tris(trimethylsilyloxy)silane: Similar in structure but lacks the phenyl and ester functionalities.
Phenyltrimethylsilane: Contains a phenyl group bonded to a trimethylsilyl group but lacks the ester functionality.
Uniqueness
[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate is unique due to its combination of a bulky organosilicon group with a reactive ester functionality. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
[3-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMTYRQTFYSIHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O5Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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